Cas no 2172166-46-8 (3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid)

3-(6-Fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid is a fluorinated indole derivative featuring a formyl group at the 2-position and a propynoic acid moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both an aldehyde and a carboxylic acid functional group enables selective derivatization, facilitating its use in cross-coupling reactions, cyclizations, and other transformations. The fluorine substituent enhances stability and modulates electronic properties, making it valuable for medicinal chemistry applications. Its structural features support its utility in designing inhibitors, fluorescent probes, or bioactive scaffolds with potential applications in drug discovery and biochemical research.
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid structure
2172166-46-8 structure
Product name:3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
CAS No:2172166-46-8
MF:C12H6FNO3
Molecular Weight:231.179346561432
CID:6326612
PubChem ID:165818616

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

    • 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
    • EN300-1585683
    • 2172166-46-8
    • インチ: 1S/C12H6FNO3/c13-8-3-7(1-2-12(16)17)10-5-9(6-15)14-11(10)4-8/h3-6,14H,(H,16,17)
    • InChIKey: PULVHIGILXWKPU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C#CC(=O)O)C2C=C(C=O)NC=2C=1

計算された属性

  • 精确分子量: 231.03317122g/mol
  • 同位素质量: 231.03317122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 397
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 70.2Ų

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1585683-0.05g
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
0.05g
$1428.0 2023-06-04
Enamine
EN300-1585683-0.25g
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
0.25g
$1564.0 2023-06-04
Enamine
EN300-1585683-0.1g
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
0.1g
$1496.0 2023-06-04
Enamine
EN300-1585683-250mg
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
250mg
$1117.0 2023-09-24
Enamine
EN300-1585683-1.0g
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
1g
$1701.0 2023-06-04
Enamine
EN300-1585683-100mg
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
100mg
$1068.0 2023-09-24
Enamine
EN300-1585683-5000mg
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
5000mg
$3520.0 2023-09-24
Enamine
EN300-1585683-2.5g
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
2.5g
$3332.0 2023-06-04
Enamine
EN300-1585683-500mg
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
500mg
$1165.0 2023-09-24
Enamine
EN300-1585683-10000mg
3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid
2172166-46-8
10000mg
$5221.0 2023-09-24

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid 関連文献

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acidに関する追加情報

Comprehensive Analysis of 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid (CAS No. 2172166-46-8): Structure, Applications, and Research Insights

The compound 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid (CAS No. 2172166-46-8) is a fluorinated indole derivative with a propiolic acid side chain, which has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the fluoro substitution at the 6-position and the formyl group at the 2-position of the indole ring, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential role as a building block for drug discovery, especially in targeting enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated indole derivatives has surged due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. The presence of the prop-2-ynoic acid moiety further expands its utility in click chemistry applications, enabling efficient conjugation with biomolecules. This aligns with the growing trend of precision medicine and targeted drug delivery, where researchers seek modular compounds to design tailored therapeutics. A common question in scientific forums is: "How does fluorination impact the reactivity of indole-based compounds?" Studies suggest that the 6-fluoro group in 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid enhances electrophilic aromatic substitution kinetics, facilitating downstream derivatization.

From a synthetic chemistry perspective, this compound serves as a key intermediate for constructing heterocyclic frameworks. Its formyl group allows for Schiff base formation, while the propiolic acid segment supports amide coupling or cycloaddition reactions. Such multifunctionality is critical for developing small-molecule libraries in high-throughput screening campaigns. Notably, its CAS No. 2172166-46-8 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in medicinal chemistry projects. Users often inquire about "solubility and stability under physiological conditions," which are optimal due to the balanced hydrophilicity-lipophilicity profile of this molecule.

Beyond drug development, 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid has applications in bioconjugation and proteomics. The alkyne handle enables Cu-free click chemistry, a hotspot in live-cell imaging studies. This resonates with the rising interest in bioorthogonal chemistry, as highlighted by its frequent mention in patents related to fluorescent probes. Additionally, its indole core mimics tryptophan metabolites, making it a candidate for investigating signaling pathways in neurodegenerative diseases—a topic trending in neuroscience research.

In summary, CAS No. 2172166-46-8 represents a high-value chemical entity bridging synthetic utility and biological relevance. Its design caters to modern challenges like fragment-based drug design and theranostic agent development. As the scientific community prioritizes sustainable chemistry, future studies may explore greener synthetic routes for this compound, addressing another frequent query: "Can this molecule be produced via biocatalysis?" With its multifaceted applications, 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid remains a cornerstone in interdisciplinary research.

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